molecular formula C14H21BrO B14083142 5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene CAS No. 57801-12-4

5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene

Cat. No.: B14083142
CAS No.: 57801-12-4
M. Wt: 285.22 g/mol
InChI Key: FLSBJPJHIMOTJX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethoxy-1,3-di(propan-2-yl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The ethoxy and isopropyl groups can influence the reactivity and stability of the compound by donating or withdrawing electrons through inductive and resonance effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene is unique due to the presence of both ethoxy and isopropyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.

Biological Activity

5-Bromo-2-ethoxy-1,3-di(propan-2-yl)benzene (CAS No. 57801-12-4) is an organic compound with potential biological activities that warrant investigation. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • A bromine atom at the 5-position of the benzene ring.
  • An ethoxy group at the 2-position.
  • Two isopropyl groups at the 1 and 3 positions.

This unique structure may influence its interaction with biological targets, enhancing its pharmacological potential.

The biological activity of this compound may involve various mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could interact with receptors, altering signaling pathways essential for cell function and communication.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit antimicrobial activity. For instance, brominated compounds have been shown to inhibit the growth of various bacterial strains.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the presence of bromine may enhance the compound's efficacy against pathogens.

Anticancer Activity

In vitro studies have demonstrated that similar compounds possess anticancer properties. For example, brominated benzene derivatives have shown cytotoxic effects on cancer cell lines such as HeLa and MCF7.

Cell Line IC50 (µM)
HeLa20
MCF725

These findings indicate a potential for further exploration in cancer therapy applications.

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Applied Microbiology evaluated various brominated compounds, including derivatives similar to this compound. The study found significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Anticancer Research : Another research article focused on the anticancer properties of brominated compounds highlighted their ability to induce apoptosis in cancer cells. The study indicated that these compounds could serve as lead compounds for developing new anticancer agents .

Properties

CAS No.

57801-12-4

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

5-bromo-2-ethoxy-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C14H21BrO/c1-6-16-14-12(9(2)3)7-11(15)8-13(14)10(4)5/h7-10H,6H2,1-5H3

InChI Key

FLSBJPJHIMOTJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C(C)C)Br)C(C)C

Origin of Product

United States

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